4-Chloro-6-methylnicotinoyl chloride

Description

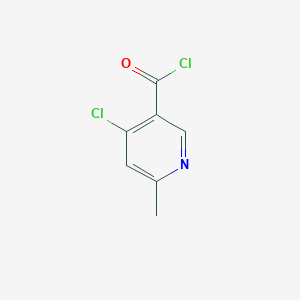

4-Chloro-6-methylnicotinoyl chloride (CAS: 1060808-94-7) is a nicotinic acid derivative characterized by a pyridine ring substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and a reactive acyl chloride functional group. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and ligands due to its electrophilic reactivity, enabling nucleophilic substitution or coupling reactions . Its structural features, including the electron-withdrawing chlorine and steric methyl group, influence its reactivity and stability compared to related derivatives.

Properties

Molecular Formula |

C7H5Cl2NO |

|---|---|

Molecular Weight |

190.02 g/mol |

IUPAC Name |

4-chloro-6-methylpyridine-3-carbonyl chloride |

InChI |

InChI=1S/C7H5Cl2NO/c1-4-2-6(8)5(3-10-4)7(9)11/h2-3H,1H3 |

InChI Key |

KCZJYNCZZBREHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=N1)C(=O)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Chloro-6-methylnicotinoyl chloride with structurally analogous nicotinic acid derivatives, emphasizing substituents, functional groups, and applications. Data is derived from similarity analyses and structural databases .

| Compound Name | CAS No. | Key Substituents | Functional Group | Similarity Score | Key Applications/Reactivity Differences |

|---|---|---|---|---|---|

| This compound | 1060808-94-7 | 4-Cl, 6-CH₃ | Acyl chloride | 1.00 (Reference) | High reactivity in nucleophilic acylation |

| Methyl 6-amino-4-chloronicotinate | 179555-11-4 | 4-Cl, 6-NH₂, ester | Methyl ester | 0.95 | Reduced electrophilicity; used in peptide coupling |

| 4-Chloro-6-methylnicotinic acid | 1351479-18-9 | 4-Cl, 6-CH₃ | Carboxylic acid | 0.83 | Lower reactivity; precursor for metal-organic frameworks |

| Methyl 4-chloronicotinate hydrochloride | 73038-85-4 | 4-Cl, ester, HCl salt | Hydrochloride salt | 0.83 | Enhanced solubility in polar solvents |

| 4-Chloro-6-hydroxynicotinic acid | 1260666-60-1 | 4-Cl, 6-OH | Carboxylic acid, hydroxyl | 0.82 | Chelating agent; limited thermal stability |

Key Findings:

Reactivity Differences: The acyl chloride group in this compound enables rapid reactions with amines or alcohols, unlike its carboxylic acid or ester analogs, which require activating agents (e.g., DCC) for similar transformations .

Steric and Electronic Effects: The 6-methyl group enhances steric hindrance, reducing unwanted side reactions compared to unsubstituted analogs like 4-chloronicotinoyl chloride. However, it slightly decreases solubility in non-polar solvents .

Functional Group Impact: Methyl 6-amino-4-chloronicotinate (similarity 0.95) shares the 4-Cl and 6-substituent but replaces the acyl chloride with an amino-ester group, making it more suited for controlled amidation reactions .

Research Implications and Limitations

While structural similarity scores (e.g., 0.95 for methyl 6-amino-4-chloronicotinate) highlight shared motifs, experimental data on reaction yields, stability, or toxicity are absent in the provided sources. Further studies comparing catalytic activity or pharmacokinetic profiles are recommended to fully delineate the compound’s advantages over analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.